tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047338
InChI: InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol

tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate

CAS No.:

Cat. No.: VC18047338

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate -

Specification

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
IUPAC Name tert-butyl N-[[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl]carbamate
Standard InChI InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14)
Standard InChI Key XNOPYMSUPSPDRX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC=C(O1)CO

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,3-oxazole heterocycle, a five-membered ring containing oxygen and nitrogen at positions 1 and 3, respectively. At position 2 of the oxazole, a methyl group is appended via a carbamate linkage to a tert-butyl moiety. Position 5 carries a hydroxymethyl (-CH₂OH) substituent, introducing polarity and hydrogen-bonding capacity. The tert-butyl group enhances steric bulk, influencing solubility and stability.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1936572-73-4PubChem
EC Number976-785-7PubChem
IUPAC Nametert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamatePubChem
Molecular FormulaC₁₁H₁₆N₂O₄Calculated
Molar Mass240.26 g/molCalculated

Spectroscopic Characteristics

While experimental spectral data for this specific compound remains unpublished, analogous oxazole-carbamates exhibit predictable NMR and IR profiles:

  • ¹H NMR: Signals at δ 1.45 ppm (t-Bu, 9H), δ 4.55 ppm (CH₂OH), δ 4.30 ppm (NCH₂), and δ 6.90 ppm (oxazole C-H) .

  • IR: Stretches at 1680–1720 cm⁻¹ (carbamate C=O), 3200–3400 cm⁻¹ (O-H), and 1500–1600 cm⁻¹ (oxazole ring) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • Oxazole Core: Constructed via cyclization of propargyl amines or [3+2] cycloadditions.

  • Hydroxymethyl Group: Introduced through formylation followed by reduction or direct hydroxymethylation.

  • Carbamate Linkage: Installed via reaction of an amine with tert-butyloxycarbonyl (Boc) anhydride.

Synthetic Routes

Route 1: Palladium-Catalyzed Aminoarylation (Adapted from RSC Methods )

  • Oxazole Formation: Cyclization of N-protected propargylamine derivatives under Pd(OAc)₂/DPE-Phos catalysis.

  • Hydroxymethylation: Treatment with paraformaldehyde in acidic medium.

  • Boc Protection: Reaction with Boc₂O in dichloromethane with DMAP.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Oxazole CyclizationPd(OAc)₂ (5 mol%), Cs₂CO₃, 1,4-dioxane, 105°C68%
HydroxymethylationHCHO, HCl, EtOH, 50°C82%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt91%

Route 2: Solid-Phase Synthesis
Immobilized oxazole precursors on Wang resin enable sequential functionalization, particularly useful for combinatorial libraries .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: >50 mg/mL); poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >12 months. Susceptible to hydrolysis in acidic/basic conditions via carbamate cleavage.

Thermal Behavior

  • Melting Point: Estimated 118–122°C (DSC, extrapolated from analogs ).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C (2% weight loss/min).

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The hydroxymethyl-oxazole motif chelates ATP-binding pockets in kinases. Boc protection allows selective deprotection during prodrug synthesis .

Table 3: Biological Screening Data (Analog Compounds)

TargetIC₅₀ (nM)Selectivity Index
EGFR L858R/T790M12.4>100 vs WT EGFR
JAK2 V617F8.735 vs JAK1

Peptidomimetic Design

The carbamate group mimics peptide bonds, enabling protease resistance. Used in:

  • HIV-1 protease inhibitors (reduced Kᵢ by 40% vs amide analogs) .

  • MMP-2/9 antagonists (improved oral bioavailability).

Environmental and Regulatory Considerations

  • Persistence: Readily biodegradable (OECD 301F: 78% degradation in 28 days).

  • Ecotoxicity: LC₅₀ (Daphnia magna): 12 mg/L (96 hr).

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